molecular formula C2H3FNaO2 B6289045 sodium fluoroacetate CAS No. 62-74-8

sodium fluoroacetate

Cat. No.: B6289045
CAS No.: 62-74-8
M. Wt: 101.03 g/mol
InChI Key: USQSMTBTMHHOKG-UHFFFAOYSA-N

Description

Chemical Structure and Properties Sodium fluoroacetate (C₂H₂FNaO₂) is the sodium salt of fluoroacetic acid, characterized by a fluorine atom substituted at the terminal carbon of the acetate group . It is highly water-soluble and stable under normal environmental conditions due to the strong carbon-fluorine bond (bond energy: ~485 kJ/mol) .

Mechanism of Toxicity
this compound inhibits the tricarboxylic acid (TCA) cycle by undergoing "lethal synthesis" into fluorocitrate, a potent inhibitor of aconitase. This disrupts cellular energy production, leading to citrate accumulation, metabolic acidosis, and multi-organ failure . Species sensitivity varies significantly, with dogs and humans being highly susceptible (LD₅₀: 0.5–2 mg/kg), while rodents exhibit partial resistance due to metabolic differences .

Applications
Primarily used as a rodenticide (Compound 1080), it is also employed in predator control in Australia and New Zealand . Its natural occurrence in Dichapetalum cymosum (gifblaar) underscores its ecological role as a plant defense compound .

Properties

Key on ui mechanism of action

Sodium fluoroacetate (SFAC) or Compound 1080 is a potent rodenticide, largely used after 1946 for rodent and home pest control. The toxic effects of SFAC are caused by fluorocitrate action, a toxic metabolite, which has a competitive action with aconitase enzyme, leading to citrate accumulation and resulting in interference in energy production by Krebs cycle blockade. ...
Sodium monofluoroacetate (1080) is a vertebrate pesticide widely used for possum control in New Zealand. Fluoroacetate is also a toxic component of poisonous plants found in Australia, South Africa, South America, and India. Because of its importance and effectiveness in pest control and the highly toxic nature of this compound, its acute sub-lethal and target organ toxicity have been extensively studied. In relation to its use as a pesticide its environmental fate, persistence, non-target impacts and general toxicology have been and continue to be extensively studied. Toxic baits must be prepared and used with extreme care, otherwise humans, livestock, and non-target wildlife will be put at risk. The high risk of secondary poisoning of dogs is a cause for concern. 1080 acts by interfering with cellular energy production. Possums die from heart failure, usually within 6-18 hr of eating baits. Long-term exposure to sub-lethal doses can have harmful effects and strict safety precautions are enforced to protect contractors and workers in the bait manufacturing industry. Considerable care is taken when using 1080 to ensure that the risks of using it are outweighed by the ecological benefits achieved from its use. When its use is controversial, risk communicators must take care not to trivialize the toxicity of the compound. The benefits of 1080 use in conservation, pest control, and disease control should be weighed up alongside the risks of using 1080 and other techniques for pest control.
Active neurons have a high demand for energy substrate, which is thought to be mainly supplied as lactate by astrocytes. Heavy lactate dependence of neuronal activity suggests that there may be a mechanism that detects and controls lactate levels and/or gates brain activation accordingly. Here, we demonstrate that orexin neurons can behave as such lactate sensors. Using acute brain slice preparations and patch-clamp techniques, we show that the monocarboxylate transporter blocker alpha-cyano-4-hydroxycinnamate (4-CIN) inhibits the spontaneous activity of orexin neurons despite the presence of extracellular glucose. Furthermore, fluoroacetate, a glial toxin, inhibits orexin neurons in the presence of glucose but not lactate. Thus, orexin neurons specifically use astrocyte-derived lactate. The effect of lactate on firing activity is concentration dependent, an essential characteristic of lactate sensors. Furthermore, lactate disinhibits and sensitizes these neurons for subsequent excitation. 4-CIN has no effect on the activity of some arcuate neurons, indicating that lactate dependency is not universal. Orexin neurons show an indirect concentration-dependent sensitivity to glucose below 1 mm, responding by hyperpolarization, which is mediated by ATP-sensitive potassium channels composed of Kir6.1 and SUR1 subunits. In conclusion, our study suggests that lactate is a critical energy substrate and a regulator of the orexin system. Together with the known effects of orexins in inducing arousal, food intake, and hepatic glucose production, as well as lactate release from astrocytes in response to neuronal activity, our study suggests that orexin neurons play an integral part in balancing brain activity and energy supply.
Sodium fluoroacetate was introduced as a rodenticide in the US in 1946. However, its considerable efficacy against target species is offset by comparable toxicity to other mammals and, to a lesser extent, birds and its use as a general rodenticide was therefore severely curtailed by 1990. Currently, sodium fluoroacetate is licensed in the US for use against coyotes, which prey on sheep and goats, and in Australia and New Zealand to kill unwanted introduced species. The extreme toxicity of fluoroacetate to mammals and insects stems from its similarity to acetate, which has a pivotal role in cellular metabolism. Fluoroacetate combines with coenzyme A (CoA-SH) to form fluoroacetyl CoA, which can substitute for acetyl CoA in the tricarboxylic acid cycle and reacts with citrate synthase to produce fluorocitrate, a metabolite of which then binds very tightly to aconitase, thereby halting the cycle. Many of the features of fluoroacetate poisoning are, therefore, largely direct and indirect consequences of impaired oxidative metabolism. Energy production is reduced and intermediates of the tricarboxylic acid cycle subsequent to citrate are depleted. Among these is oxoglutarate, a precursor of glutamate, which is not only an excitatory neurotransmitter in the CNS but is also required for efficient removal of ammonia via the urea cycle. Increased ammonia concentrations may contribute to the incidence of seizures. Glutamate is also required for glutamine synthesis and glutamine depletion has been observed in the brain of fluoroacetate-poisoned rodents. Reduced cellular oxidative metabolism contributes to a lactic acidosis. Inability to oxidise fatty acids via the tricarboxylic acid cycle leads to ketone body accumulation and worsening acidosis. Adenosine triphosphate (ATP) depletion results in inhibition of high energy-consuming reactions such as gluconeogenesis. Fluoroacetate poisoning is associated with citrate accumulation in several tissues, including the brain. Fluoride liberated from fluoroacetate, citrate and fluorocitrate are calcium chelators and there are both animal and clinical data to support hypocalcaemia as a mechanism of fluoroacetate toxicity. However, the available evidence suggests the fluoride component does not contribute. Acute poisoning with sodium fluoroacetate is uncommon. Ingestion is the major route by which poisoning occurs. Nausea, vomiting and abdominal pain are common within 1 hour of ingestion. Sweating, apprehension, confusion and agitation follow. Both supraventricular and ventricular arrhythmias have been reported and nonspecific ST- and T-wave changes are common, the QTc may be prolonged and hypotension may develop. Seizures are the main neurological feature. Coma may persist for several days. Although several possible antidotes have been investigated, they are of unproven value in humans. The immediate, and probably only, management of fluoroacetate poisoning is therefore supportive, including the correction of hypocalcaemia.
For more Mechanism of Action (Complete) data for SODIUM FLUOROACETATE (7 total), please visit the HSDB record page.

CAS No.

62-74-8

Molecular Formula

C2H3FNaO2

Molecular Weight

101.03 g/mol

IUPAC Name

sodium;2-fluoroacetate

InChI

InChI=1S/C2H3FO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);

InChI Key

USQSMTBTMHHOKG-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])F.[Na+]

Canonical SMILES

C(C(=O)O)F.[Na]

boiling_point

Decomposes (NIOSH, 2024)
decomposes
Decomposes

Color/Form

White solid
Fluffy, colorless to white (sometimes dyed black) powder [Note: A liquid above 95 degrees F]
Colorless powder
Fine, white powder or monoclinic crystals

density

greater than 1 (temperature not listed) (USCG, 1999)
>1

melting_point

392 °F Decomposes at 392 °F. (EPA, 1998)
200-202 °C;  decomposes above melting point
392 °F (decomposes)
392 °F

physical_description

Sodium fluoroacetate appears as a fine, white, odorless, powdered solid. Toxic by ingestion, inhalation and skin absorption. Used as a rodenticide.
Fluffy, colorless to white (sometimes dyed black), odorless powder. [Note: A liquid above 95 degrees F.] [rodenticide] [NIOSH]
COLOURLESS SOLID IN VARIOUS FORMS.
Fluffy, colorless to white (sometimes dyed black), odorless powder.
Fluffy, colorless to white (sometimes dyed black), odorless powder. [Note: A liquid above 95 °F.] [rodenticide]

Related CAS

144-49-0 (Parent)

solubility

Miscible (NIOSH, 2024)
Solubility (g/100 g) at 25 °C in: water: 111
Almost insoluble in ethanol, acetone, and petroleum oils
Solubility (g/100 g) at 25 °C in: methanol: 5;  ethanol: 1.4;  acetone: 0.04;  carbon tetrachloride: 0.004
Practically insoluble in MeCO3
Solubility in water: good
Miscible

vapor_pressure

0 mmHg at 68 °F (EPA, 1998)
VP: Non-volatile
Approx 0.0 mm Hg at 20 °C
low
Low

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Ethyl 2-fluoroacetate undergoes saponification in ethanol with sodium hydroxide:

CH2FCOOCH2CH3+NaOHCH2FCOONa+CH3CH2OH\text{CH}2\text{FCOOCH}2\text{CH}3 + \text{NaOH} \rightarrow \text{CH}2\text{FCOONa} + \text{CH}3\text{CH}2\text{OH}

Conditions :

  • Solvent : Absolute ethanol

  • Temperature : 0°C (cooling bath)

  • Reaction Time : 12 hours (overnight stirring)

  • Yield : 99% (104 g product from 107 g ester).

Purification and Scalability

Post-reaction, petroleum ether is added to precipitate the product, which is filtered at -20°C. The method’s scalability is demonstrated by its use in multi-kilogram batches, though the requirement for low temperatures and anhydrous conditions increases operational complexity.

Solid-Phase Fluorination Using Potassium Fluoride Dispersion

A novel approach employs potassium fluoride (KF) supported on micropowder silica gel to fluorinate chloracetate precursors. This method, detailed in Chinese Patent CN102976934A, enhances KF reactivity through increased surface area.

Synthesis Protocol

  • Preparation of KF Solid Dispersion :
    KF (60 parts) is dissolved in water, mixed with micropowder silica gel (6 parts), and dried to form a high-surface-area dispersion (100–200 m²/g).

  • Fluorination Reaction :
    Chloracetate (e.g., ethyl chloroacetate) reacts with the KF dispersion at 10–60°C for 3–5 hours:

    ClCH2COOR+KFFCH2COOR+KCl\text{ClCH}_2\text{COOR} + \text{KF} \rightarrow \text{FCH}_2\text{COOR} + \text{KCl}

    Key Metrics :

    • Fluorine Conversion : >98%

    • Solvent : None (solvent-free conditions)

    • Product Purity : >95% after distillation.

Industrial Applicability

This method eliminates excess fluorination reagents and organic solvents, reducing waste and cost. The solid dispersion’s high activity allows stoichiometric reagent use, enhancing atom economy. However, the need for specialized silica gel supports may increase initial setup costs.

Comparative Analysis of Preparation Methods

Parameter Automated Synthesis Alkaline Hydrolysis Solid-Phase Fluorination
Yield 50.2%99%>98% (conversion)
Reaction Time 32 minutes12 hours3–5 hours
Temperature Ambient0°C10–60°C
Scalability Limited to radioisotopesIndustrial-scalePilot to industrial
Key Advantage Rapid, reproducibleHigh yieldSolvent-free, high efficiency
Limitation Requires specialized equipmentLow-temperature handlingSilica gel support required

Chemical Reactions Analysis

Sodium fluoroacetate undergoes several types of chemical reactions, including:

    Hydrolysis: In aqueous solutions, this compound can hydrolyze to form fluoroacetic acid.

    Substitution: The fluoro group can be substituted by other nucleophiles under specific conditions.

    Oxidation and Reduction: this compound can participate in redox reactions, although these are less common.

Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pest Control

  • Rodent Control : Sodium fluoroacetate is effectively used to control rodent populations in areas where conventional methods may fail. It is particularly employed in restricted-access environments such as ships, sewers, and warehouses . In the U.S., it is licensed for use against coyotes that threaten livestock .
  • Predator Management : The compound is also utilized to manage populations of predators like foxes and feral cats that threaten native wildlife. In Australia and New Zealand, it is used in bait formulations targeting species such as rabbits, wallabies, and goats .

Ecotoxicological Studies

Research has indicated that this compound can significantly impact non-target species and ecosystems. Studies have assessed its effects on soil microorganisms and aquatic life, revealing potential disruptions in nutrient cycling and soil health due to its inhibitory effects on microbial metabolism .

Efficacy in Wildlife Management

A study conducted in New Zealand demonstrated the effectiveness of aerial baiting with this compound for controlling invasive mammal populations. The results indicated a significant reduction in target species numbers without long-term ecological damage, as the compound degraded rapidly in aquatic environments .

Human Health Risk Assessments

The U.S. Environmental Protection Agency (EPA) has conducted comprehensive risk assessments regarding this compound's use. These assessments focus on potential human exposure through environmental contamination and secondary poisoning of non-target wildlife . Findings suggest that while acute toxicity is high, proper application methods can mitigate risks.

Regulatory Considerations

This compound is classified as a restricted-use pesticide due to its high toxicity levels. Regulatory frameworks require specific training for applicators and strict adherence to labeling guidelines to minimize risks to non-target species and human health .

Aspect Details
Chemical Name This compound (1080)
Primary Uses Rodenticide, Predacide
Toxicity Level Highly toxic; affects energy metabolism
Target Species Rodents, Coyotes, Invasive Mammals
Environmental Impact Rapid degradation in water; potential disruption of soil microbial function
Regulatory Status Restricted-use pesticide; requires special training for application

Mechanism of Action

Sodium fluoroacetate exerts its toxic effects by inhibiting energy production in cells. Once ingested, it is converted to fluoroacetate, which then forms fluorocitrate. Fluorocitrate inhibits the enzyme aconitase in the citric acid cycle, leading to a disruption in cellular respiration and energy production. This results in the accumulation of citrate and a depletion of available calcium, affecting the central nervous, respiratory, and cardiovascular systems .

Comparison with Similar Compounds

Sodium Fluoroacetate vs. Fluoroacetamide
Parameter This compound Fluoroacetamide
Chemical Structure Sodium salt of fluoroacetic acid (C₂H₂FNaO₂) Amide derivative (C₂H₄FNO)
Mechanism Inhibits aconitase via fluorocitrate Metabolized to fluoroacetate, releasing F⁻
Primary Toxicity TCA cycle disruption, cardiac/neurotoxicity Hypocalcemia, arrhythmias due to F⁻ release
LD₅₀ (Oral, Rats) 0.2–5 mg/kg 4–15 mg/kg
Treatment Glycerol monoacetate (competes for aconitase) Calcium gluconate (counteracts hypocalcemia)
Environmental Persistence Degraded by Bacillus spp. in soil Longer persistence due to slower hydrolysis

Key Findings :

  • Fluoroacetamide’s delayed hypocalcemia (via fluoride release) differentiates its clinical management from this compound’s acute TCA blockade .
  • Both compounds are metabolized to fluoroacetate, but fluoroacetamide’s additional F⁻ release exacerbates ion imbalances .
This compound vs. Sodium Chloroacetate
Parameter This compound Sodium Chloroacetate
Halogen Fluorine Chlorine
Toxicity Mechanism TCA cycle inhibition Protein denaturation, alkylation
Acute Effects Neurocardiotoxicity, metabolic acidosis Skin/eye irritation, gastrointestinal damage
LD₅₀ (Oral, Rats) 0.2–5 mg/kg 100–300 mg/kg
Environmental Fate Biodegradable via microbial dehalogenases Persistent; forms toxic chloro-compounds

Key Findings :

  • The C-F bond in fluoroacetate confers unique metabolic toxicity, whereas chloroacetate’s higher reactivity causes direct tissue damage .
  • Sodium chloroacetate’s lower systemic toxicity makes it less lethal but more corrosive .
This compound vs. Methyl Fluoroacetate
Parameter This compound Methyl Fluoroacetate
Form Ionic salt Ester (C₃H₅FO₂)
Bioavailability High water solubility Lipophilic, rapid tissue penetration
Toxicity Onset 0.5–3 hours <30 minutes
Primary Target Cardiac/CNS tissues CNS (seizures, dysrhythmias)
Treatment Glycerol monoacetate Similar, but requires faster intervention

Key Findings :

  • Methyl fluoroacetate’s lipophilicity accelerates absorption, leading to quicker CNS effects .
  • Both compounds converge to fluoroacetate in vivo, but esterase activity influences toxicity kinetics .

Q & A

Q. What are the critical safety protocols for handling sodium fluoroacetate in laboratory settings?

this compound requires stringent safety measures due to its high toxicity via inhalation, dermal absorption, and ingestion. Key protocols include:

  • Use of NIOSH-approved respirators , neoprene gloves , and full-body protective clothing to prevent skin contact .
  • Installation of emergency eye wash stations and showers in immediate work areas .
  • Prohibition of eating, drinking, or smoking in handling areas, coupled with rigorous handwashing post-exposure .
  • Storage in cool, dry, ventilated containers away from incompatible substances (e.g., acids, oxidizers) .

Q. How does this compound induce toxicity at the cellular level?

this compound is metabolized to fluorocitrate , which inhibits aconitase in the Krebs cycle, causing citrate accumulation and disrupting ATP production. This leads to cellular energy failure, particularly in high-energy-demand organs like the heart and brain . Experimental models (e.g., rodents, sheep) show dose-dependent effects, including cardiac arrhythmias, seizures, and pulmonary edema .

Q. What analytical methods are used to detect this compound in biological samples?

Sensitive detection employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a detection limit of 0.001 µg/g . Fluorocitrate, the toxic metabolite, is harder to detect due to mitochondrial binding but can be inferred via citrate accumulation assays .

Advanced Research Questions

Q. How do co-factors like selenium or copper deficiency influence this compound toxicity in animal models?

Deficiencies in selenium (a redox regulator) and copper (essential for mitochondrial enzymes) exacerbate toxicity. In selenium/copper-deficient sheep, this compound caused severe cardiac and neurological symptoms due to impaired antioxidant defenses and electron transport chain dysfunction . Researchers should monitor nutrient status in experimental cohorts and consider supplementation in toxicity studies.

Q. What experimental designs are optimal for evaluating antidotes to this compound poisoning?

  • Animal models : Use species with metabolic similarities to humans (e.g., pigs, non-human primates) .
  • Antidote candidates : Test monoacetin (glyceryl monoacetate) to bypass fluorocitrate inhibition and calcium gluconate to stabilize cardiac rhythms .
  • Dosage timing : Administer antidotes within 30–60 minutes post-exposure for maximal efficacy .

Q. How do environmental factors affect the ecotoxicological impact of this compound in pest control?

  • Bait specificity : Non-target species (e.g., birds, marsupials) may ingest baits, requiring species-specific delivery systems (e.g., timed feeders) .
  • Soil persistence : this compound degrades faster in alkaline soils but can contaminate water sources in acidic environments. Monitor pH and organic content in field studies .

Methodological Considerations

Q. How should researchers address contradictions in LD50 values across studies?

Variations in reported LD50 (e.g., 0.1–5 mg/kg in mammals) arise from differences in:

  • Animal species : Herbivores (e.g., sheep) are more sensitive than rodents due to metabolic differences .
  • Administration route : Oral vs. intravenous dosing alters bioavailability . Standardize models by selecting species with well-characterized metabolic pathways (e.g., Sprague-Dawley rats) .

Q. What are the limitations of current regulatory guidelines for this compound?

The EPA has not established Acute Exposure Guideline Levels (AEGLs) due to insufficient data on chronic exposure and ecotoxicological impacts . Researchers should prioritize long-term ecological monitoring and human biomonitoring to fill these gaps.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
sodium fluoroacetate
Reactant of Route 2
sodium fluoroacetate

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